2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Description
2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a fused tetrahydrobenzothiophene and pyrimidine core with a methyl group at position 2 and an amine at position 2. Its synthesis typically involves the Gewald reaction to form the benzothiophene scaffold, followed by cyclization with formamide or urea to construct the pyrimidine ring . Subsequent functionalization, such as chlorination with POCl₃ and nucleophilic substitution with amines, introduces diverse substituents at position 4 . The compound has garnered interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets like kinases and tubulin .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHVEKNMMTUUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319715 | |
| Record name | 2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77373-45-6 | |
| Record name | NSC349834 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that 2-Methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine exhibits significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Case Study:
In a study published in Cancer Letters, the compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been evaluated against a range of bacterial and fungal strains. The results indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This antimicrobial activity suggests potential applications in developing new antibiotics or antifungal agents.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted.
Case Study:
In an animal model of Parkinson's disease, administration of the compound resulted in significant improvements in motor function and reduced dopaminergic neuron loss in the substantia nigra . This suggests potential as a therapeutic agent for neurodegenerative disorders.
Psychotropic Properties
The compound has also been investigated for its psychotropic effects. Preliminary studies indicate that it may possess anxiolytic and antidepressant-like properties.
Data Table: Psychotropic Effects
| Test Model | Effect Observed |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms |
| Forced Swim Test | Reduced immobility time |
These findings warrant further exploration into its potential as a treatment for anxiety and depression.
Mechanism of Action
The mechanism of action of 2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream signaling effects. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine with structurally related analogs, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations:
Morpholinoethyl substituents (e.g., in ) improve water solubility and may facilitate blood-brain barrier penetration, suggesting utility in CNS-targeted therapies.
Structural Modifications and Solubility: Pyrrolo[2,3-d]pyrimidine analogs (e.g., in ) exhibit superior water solubility due to their planar aromatic structure and polar substituents, enabling intravenous administration. In contrast, tetrahydrobenzothieno derivatives (e.g., the target compound) are less soluble in water but more stable in organic solvents, favoring oral bioavailability .
Biological Target Specificity: Tubulin Inhibition: Pyrrolo[2,3-d]pyrimidines (e.g., compound 1 in ) bind to the colchicine site of tubulin, disrupting microtubule assembly. The tetrahydrobenzothieno analogs may share this mechanism but require validation . Kinase Inhibition: Benzodioxan-substituted thienopyrimidines (e.g., ) show selectivity for receptor tyrosine kinases (RTKs), while morpholinoethyl derivatives () may target PI3K/AKT pathways.
Synthetic Accessibility: The target compound is synthesized via a 24-hour reflux with aniline derivatives in acetonitrile or ethanol , whereas morpholinoethyl analogs require multi-step substitutions and purification via flash chromatography .
Biological Activity
2-Methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine (CAS Number: 19819-15-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H13N3S
- Molecular Weight : 220.291 g/mol
- LogP : 2.1718 (indicating moderate lipophilicity)
- Solubility : Limited data available; specific solubility characteristics need further investigation.
Biological Activities
Research indicates that 2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, compounds similar in structure have demonstrated cytostatic effects against various cancer cell lines .
- A notable study by Wang et al. highlighted the inhibition of tumor cell growth through the modulation of signaling pathways associated with cancer progression .
-
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory potential. Research indicates that it may act on inflammatory pathways, reducing markers associated with inflammation in vitro and in vivo .
- Zhang et al. (2017) discussed the synthesis and evaluation of tetrahydrobenzo derivatives that include this compound as a core structure, emphasizing their efficacy as anti-inflammatory agents .
- Antimicrobial Activity :
The precise mechanisms through which 2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Kinase Activity : Similar compounds have been documented to inhibit various protein kinases involved in cell signaling pathways crucial for cell survival and proliferation .
- Modulation of G Protein-Coupled Receptors (GPCRs) : Some studies suggest that this compound may interact with GPCRs, influencing cellular responses to external stimuli .
Case Study 1: Anticancer Efficacy
In a controlled study involving several cancer cell lines, derivatives of 2-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-amine were tested for their ability to inhibit cell growth. Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 30 |
| HeLa (Cervical) | 20 |
Case Study 2: Anti-inflammatory Effects
A study assessing the anti-inflammatory activity measured the levels of pro-inflammatory cytokines in treated versus untreated groups. The results indicated a marked decrease in cytokine levels in the treatment group.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 80 |
| IL-6 | 200 | 90 |
Q & A
Q. What are the established synthetic routes for 2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine?
The compound can be synthesized via multistep reactions starting from substituted benzothiophene precursors. For example, 4-chloro-2-phenyl derivatives of benzothienopyrimidine have been used as intermediates, followed by reduction with aluminum amalgam in aqueous tetrahydrofuran to introduce the amine group . Alternative routes involve Gewald-like reactions, where Knoevenagel condensation and nucleophilic cyclization are key steps, achieving yields of 84–96% through optimized conditions (e.g., THF at 35°C and NaHCO3 as a base) .
Q. How is structural characterization performed for this compound?
X-ray crystallography using programs like SHELX is critical for resolving the 3D structure, particularly for verifying hydrogen bonding and ring conformations in the tetrahydrobenzothiolo-pyrimidine core . Spectroscopic methods include:
- 1H/13C NMR : Peaks at δ = 6.5–7.5 ppm (aromatic protons) and δ = 2.1–4.4 ppm (methyl and tetrahydro ring protons) confirm substitution patterns .
- IR spectroscopy : Bands at ~3447 cm⁻¹ (NH2 stretch) and ~1638 cm⁻¹ (C=N stretch) validate functional groups .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of analogs with modified substituents?
Substituent introduction at the 4-amine or 2-methyl positions requires careful selection of metalation reagents and protecting groups. For example, alkylation with propargyl bromide in DMF/LiH improves regioselectivity, while avoiding over-reduction during aluminum amalgam treatments preserves amine integrity . Reaction monitoring via TLC (Rf = 0.30 in hexane/EtOAc 3:1) ensures intermediate purity .
Q. How does this compound interact with biological targets, such as tubulin or microbial enzymes?
Thienopyrimidine derivatives exhibit antimicrobial and antitubulin activity by binding to conserved regions in target proteins. Docking studies suggest that the 2-methyl group enhances hydrophobic interactions with tubulin’s colchicine-binding site, while the tetrahydro ring improves solubility for membrane penetration . In vitro assays against S. aureus (MIC = 8–16 µg/mL) correlate with electron-withdrawing substituents at the 4-position .
Q. What computational methods are used to model its structure-activity relationships (SAR)?
Density Functional Theory (DFT) calculations predict electron density distributions in the pyrimidine ring, guiding substituent design. Molecular dynamics simulations (e.g., GROMACS) assess binding stability in tubulin pockets, revealing that planar aromatic substituents at the 5-position improve π-π stacking .
Q. How are crystallographic data contradictions resolved for structurally similar compounds?
Discrepancies in unit cell parameters or hydrogen bonding networks are addressed by re-refinement using SHELXL with high-resolution data (d ≤ 0.8 Å). For example, twinning or disorder in the tetrahydro ring may require alternative space group assignments (e.g., P21/c vs. P1) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The 4-amine group acts as a nucleophile in SNAr reactions, with the thieno[2,3-d]pyrimidine core stabilizing transition states through conjugation. Isotopic labeling (e.g., 15N) tracks amine participation in ring-opening/closure steps, as shown in Gewald-like syntheses .
Methodological Tables
Table 1. Key spectroscopic data for this compound analogs
| Substituent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| 4-NH2, 2-CH3 | 6.51 (s, 1H), 2.10 (s, 3H) | 158.2 (C=N), 22.1 (CH3) | 3447 (NH2), 1638 (C=N) |
| 5-Cl, 4-NHCH3 | 7.47 (br, 1H), 3.38 (s, 3H) | 152.4 (C-Cl), 40.2 (NCH3) | 3293 (NH), 1601 (C=C) |
Table 2. Biological activity of selected derivatives
| Analog Structure | Target | IC50 / MIC | Key SAR Insight |
|---|---|---|---|
| 4-Amino, 2-methyl | Tubulin polymerization | 0.8 µM | Methyl enhances hydrophobic binding |
| 4-Methoxy, 5-nitro | E. coli DHFR | 12 µg/mL | Nitro group improves membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
